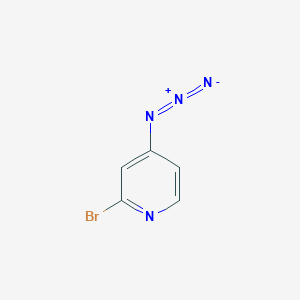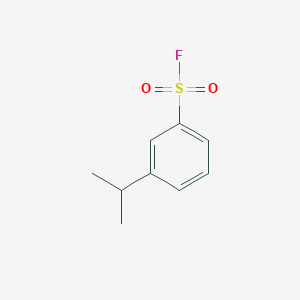
3-(Propan-2-yl)benzene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Propan-2-yl)benzene-1-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. It is characterized by the presence of a sulfonyl fluoride group attached to a benzene ring, which is further substituted with a propan-2-yl group. This compound is known for its reactivity and has found applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)benzene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 3-(Propan-2-yl)benzenesulfonyl chloride with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), in the presence of a suitable solvent like acetonitrile. The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the substitution of the chloride with fluoride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. This method ensures consistent product quality and allows for large-scale production. The use of phase transfer catalysts can enhance the efficiency of the fluoride substitution reaction, making the process more economical and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
3-(Propan-2-yl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: The major products are sulfonamide or sulfonate derivatives, depending on the nucleophile used.
Electrophilic Aromatic Substitution: The major products include nitro, sulfonyl, or halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
3-(Propan-2-yl)benzene-1-sulfonyl fluoride has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound has been investigated as a potential inhibitor of enzymes such as human neutrophil elastase, which is involved in inflammatory diseases.
Materials Science: It is used in the preparation of functional materials, including polymers and coatings, due to its reactivity and stability.
Mecanismo De Acción
The mechanism of action of 3-(Propan-2-yl)benzene-1-sulfonyl fluoride involves the formation of covalent bonds with target molecules. The sulfonyl fluoride group is highly electrophilic and can react with nucleophilic sites on proteins, enzymes, or other biomolecules. This covalent modification can inhibit the activity of enzymes or alter the function of proteins, making it useful in medicinal chemistry for the development of enzyme inhibitors .
Comparación Con Compuestos Similares
Similar Compounds
3-(Propan-2-yl)benzenesulfonyl chloride: Similar structure but with a chloride group instead of fluoride.
4-(Propan-2-yl)benzene-1-sulfonyl fluoride: Similar structure but with the propan-2-yl group at the para position.
3-(Propan-2-yl)benzenesulfonamide: Similar structure but with an amide group instead of fluoride.
Uniqueness
3-(Propan-2-yl)benzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to other sulfonyl derivatives. This reactivity makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Propiedades
Número CAS |
61128-12-9 |
|---|---|
Fórmula molecular |
C9H11FO2S |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
3-propan-2-ylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C9H11FO2S/c1-7(2)8-4-3-5-9(6-8)13(10,11)12/h3-7H,1-2H3 |
Clave InChI |
GFODGZUQXRATAR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=CC=C1)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


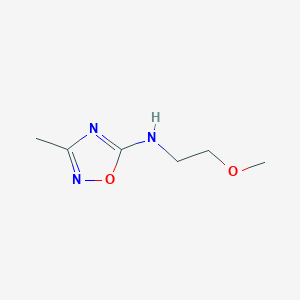
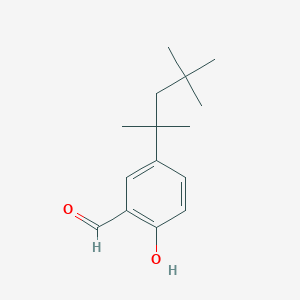
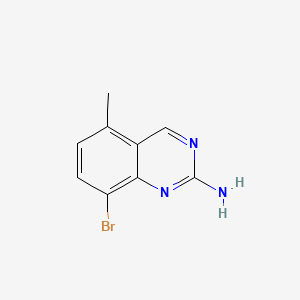


![6-[(Tert-butoxy)carbonyl]-3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylicacid](/img/structure/B13626611.png)
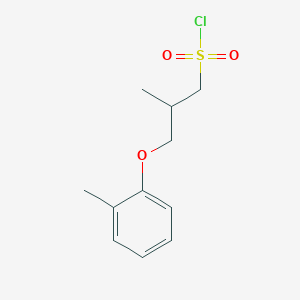
![(1S)-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-amine](/img/structure/B13626630.png)
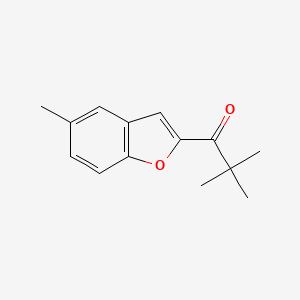
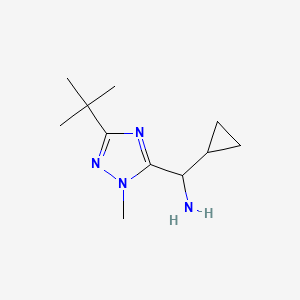
![3-{[(Tert-butoxy)carbonyl]amino}-5-chlorobenzoic acid](/img/structure/B13626651.png)
![3-(Benzo[d]thiazol-2-yl)-2,2-dimethylpropanoic acid](/img/structure/B13626658.png)
